Tert-butyl 6-(chlorosulfonylmethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
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Description
Molecular Structure Analysis
The molecular structure of Tert-butyl 6-(chlorosulfonylmethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate consists of a spirocyclic core with a tert-butyl group, a chlorosulfonylmethyl group, and an oxo group. The exact spatial arrangement can be visualized using molecular modeling software .
Scientific Research Applications
Synthetic Chemistry Applications Tert-butyl 6-(chlorosulfonylmethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate and its derivatives serve as key intermediates in synthetic chemistry. They offer versatile routes for the synthesis of complex molecules due to their bifunctional nature, allowing for selective derivatization on their azetidine and cyclobutane rings. This makes them valuable for accessing chemical spaces complementary to piperidine ring systems, which are prevalent in many bioactive compounds (Meyers et al., 2009). Moreover, these compounds can undergo photochemical and thermal rearrangements, providing clear evidence supporting stereoelectronic theory and opening pathways for the creation of novel structures (Lattes et al., 1982).
Drug Discovery and Material Science In drug discovery, the structural uniqueness of this compound derivatives allows for the creation of innovative scaffolds. These scaffolds can be utilized to develop new therapeutic agents with potential biological activity (Chalyk et al., 2017). Their applications extend to the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, showcasing their potential in creating diverse molecular architectures (Moskalenko & Boev, 2014).
Biocatalysis and Environmental Remediation These compounds also find application in biocatalysis and environmental remediation. For instance, tert-butyl derivatives have been explored for the biosynthesis of key intermediates in statin production, demonstrating the role of carbonyl reductase in organic solvents for efficient biotransformation processes (Liu et al., 2018). Additionally, their degradation pathways, including the biodegradation of gasoline oxygenates, have been studied to understand their environmental fate and potential impact on subsurface environments (Suflita & Mormile, 1993).
Properties
IUPAC Name |
tert-butyl 6-(chlorosulfonylmethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO5S/c1-11(2,3)19-10(15)14-7-12(8-14)5-4-9(18-12)6-20(13,16)17/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAMECISHDCFHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(O2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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